molecular formula C9H9NO B1253963 顺式肉桂酰胺 CAS No. 39124-46-4

顺式肉桂酰胺

货号 B1253963
CAS 编号: 39124-46-4
分子量: 147.17 g/mol
InChI 键: APEJMQOBVMLION-SREVYHEPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cis-Cinnamamide is the Z (cis) isomer of cinnamamide . It is a molecular entity focused on ‘small’ chemical compounds . The molecular formula of cis-Cinnamamide is C9H9NO .


Synthesis Analysis

A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed . This method is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied . Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .


Molecular Structure Analysis

The rotational spectrum of trans-cinnamaldehyde, which is similar to cis-Cinnamamide, was recorded by chirped-pulse Fourier transform microwave spectroscopy in the frequency range of 2–8.5 GHz . The molecule consists of a benzene ring attached to an unsaturated aldehyde . As such, the molecule can be viewed as a derivative of acrolein .


Chemical Reactions Analysis

The synthesis of cinnamamides from methyl cinnamates and phenylethylamines is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied .


Physical And Chemical Properties Analysis

The physicochemical properties of novel cinnamamides were identified using a freely available web-based tool . The new synthesized cinnamamides showed acceptable physicochemical and pharmacokinetics characteristics with little toxicity indicating their potential use as lead drug candidates .

科学研究应用

化学转化和应用

  • 转化为反式形式:顺式肉桂酸衍生物(包括顺式肉桂酰胺)在生物活性天然产物和药物的合成中很有价值。然而,顺式和反式形式的存在会使合成复杂化。李等人(2015 年)的一项研究开发了一种方法,利用碘有效地将顺式形式转化为反式形式,并揭示了这种转化是通过反二碘中间体发生的。这种转化在有机合成和药物制造领域具有重要意义 (Li et al., 2015)

治疗潜力

  • 中枢神经系统和周围神经系统疾病:肉桂酰胺骨架(包括顺式肉桂酰胺)已融入各种化合物中,这些化合物对中枢和周围神经系统疾病具有潜在的治疗应用。Gunia-Krzyżak 等人(2015 年)指出,这些衍生物在动物模型中显示出前景,具有抗惊厥、抗抑郁和神经保护特性。有些甚至已经进入临床试验和制药市场 (Gunia-Krzyżak et al., 2015)

  • 药理学进展:Gaikwad 等人(2019 年)回顾了肉桂酰胺骨架在各种疾病的先导化合物中的出现,讨论了结合相互作用和作用机制。这篇综述强调了肉桂酰胺系统在药物设计及其构效关系中的重要性 (Gaikwad et al., 2019)

植物生物学和农业

  • 在植物生长调节中的作用:Di Guo 等人(2011 年)发现拟南芥中顺式肉桂酸增强的基因在植物生长和开花调控中起着至关重要的作用。该研究鉴定了受顺式肉桂酸影响的特定基因,有助于我们了解植物如何调节生长和发育 (Di Guo et al., 2011)

  • 对根生长影响:Wong 等人(2005 年)的另一项研究探讨了拟南芥中的顺式肉桂酸,表明它显着影响植物根生长,表明其作为植物生长调节剂的独特作用 (Wong et al., 2005)

作用机制

While the exact mechanism of action for cis-Cinnamamide is not specified, it is known that some derivatives of cinnamamides exhibited anti-inflammatory and/or analgesic activity .

安全和危害

Cis-Cinnamamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed . Personal protective equipment/face protection should be worn when handling this chemical . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided .

属性

IUPAC Name

(Z)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEJMQOBVMLION-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39124-46-4
Record name Cinnamamide, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039124464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CINNAMAMIDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEO59P6VC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into a dichloromethane solution of a poly(propyleneimine)dendrimer (1.0 g, 3.2 mmol, made by Aldrich Corporation) of the first generation (n=1 in FIG. 8) containing a catalytic quantity of triethylamine, a solution of trans-cinnamyl chloride (0.63 g, 3.7 mmol, made by Aldrich Corporation) was dropped, and the resultant solution was stirred at 0° C. for one hour and then at room temperature for 40 hours. This reaction liquid was diluted with dichloromethane, was cleaned sequentially with ion-exchange water, an aqueous solution of sodium carbonate and an aqueous solution of sodium chloride, and was dried with magnesium sulfate. After filtration, dichloromethane was removed by an evaporator. The crude product was dialyzed and reprecipitated repetitively for three times, and was dried under a reduced pressure. Then, a white solid was obtained.
Quantity
0.63 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
poly(propyleneimine)dendrimer
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of methyl cinnamate (28 mmol) and 7M ammonia in MeOH (30 ml) was sealed in a 100 ml thick-wall round bottom flashed, and heated at 90° C. with stirring for 72 h, resulting in a brown solution. After the solvent was removed by a rotary evaporator, the crude products were purified by flash silica gel chromatography (eluting with 2-10% MeOH in DCM) to afford cinnamamide.
Quantity
28 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

0.249 g of bis(triphenylphosphine)-palladium(II) chloride, 6.51 g of (2-bromovinyl)benzene, 3.03 g of formamide, 4.78 g of 4-dimethylamino-pyridine and 25 ml of dimethylacetamide are placed in a 200 ml glass autoclave. The autoclave is closed, flushed with nitrogen three times and then 5 bars carbon monoxide are applied. The reaction mixture is heated to 120° C. and stirred for 18 hours. It is then cooled, and the solution is diluted with diethylether and water, and extracted. The aqueous phase is extracted by shaking 3 times with diethylether, and afterwards the organic phases are collected, dried over magnesium sulphate and concentrated. The oil obtained is chromatographed over silica gel. The yield of title compound is 26% (part of the product remains in the water phase).
Quantity
6.51 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step Two
[Compound]
Name
glass
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
4.78 g
Type
catalyst
Reaction Step Four
Quantity
0.249 g
Type
catalyst
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Cinnamamide
Reactant of Route 2
Reactant of Route 2
cis-Cinnamamide
Reactant of Route 3
Reactant of Route 3
cis-Cinnamamide
Reactant of Route 4
Reactant of Route 4
cis-Cinnamamide
Reactant of Route 5
Reactant of Route 5
cis-Cinnamamide
Reactant of Route 6
Reactant of Route 6
cis-Cinnamamide

Q & A

Q1: Can cis-cinnamamide participate in cycloaddition reactions?

A2: Yes, research has shown that N-(phenylpropargyl)-cis-cinnamamide can undergo both [4+2] and [2+2] cycloadditions. Heating this compound in the presence of acetic anhydride leads to the formation of specific cyclized products []. This highlights the versatility of cis-cinnamamide derivatives in participating in different reaction pathways, which could be of interest for synthetic applications.

Q2: How does cis-cinnamamide behave under photolytic conditions in different solvents?

A3: Irradiating trans-cinnamamide with Pyrex-filtered light in 1,2-dimethoxyethane yields a mixture of products, including cis-cinnamamide, β-truxinimide (with a 48% yield), and unreacted trans-cinnamamide []. This suggests that the photolysis of trans-cinnamamide can lead to isomerization as well as dimerization, depending on the reaction conditions. Further investigation into the influence of solvent and irradiation wavelength on product distribution could be of interest.

Q3: Is there any spectroscopic data available to characterize cis-cinnamamide?

A4: While the provided abstracts don't delve into detailed spectroscopic characterization of cis-cinnamamide itself, they do mention techniques used to study its derivatives. For example, UV absorbance measurements were employed to examine photostationary states and solubility changes in polymers containing cinnamamide moieties []. Additionally, ¹H NMR spectroscopy was used to elucidate the structure of compounds derived from o-cyanocinnamonitriles []. Similar spectroscopic techniques could be applied to characterize cis-cinnamamide further.

Q4: What are the potential applications of cis-cinnamamide and its derivatives?

A4: The research highlights the potential of cis-cinnamamide derivatives in various applications:

  • Photoresponsive Polymers: The reversible photoisomerization of cis-cinnamamide makes it suitable for developing photoresponsive polymers with tunable properties, such as light-controlled solubility [].
  • Synthetic Building Blocks: cis-Cinnamamide derivatives can engage in various reactions, like cycloadditions, offering opportunities for synthesizing complex molecules [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。